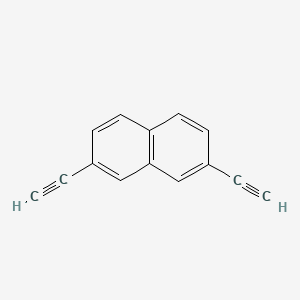
2,7-Diethynylnaphthalene
概要
説明
2,7-Diethynylnaphthalene is an organic compound with the molecular formula C14H8 It is a derivative of naphthalene, characterized by the presence of ethynyl groups at the 2 and 7 positions on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diethynylnaphthalene typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 2,7-dibromonaphthalene with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a standard approach in laboratory settings. Scaling up this reaction for industrial purposes would require optimization of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2,7-Diethynylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogens, nitrating agents, and sulfonating agents are typical reagents used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxygenated naphthalene derivatives.
Reduction: Ethylene or ethane derivatives of naphthalene.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
科学的研究の応用
2,7-Diethynylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including polymers and dendrimers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2,7-Diethynylnaphthalene largely depends on its chemical interactions with other molecules. The ethynyl groups can participate in various reactions, including cycloaddition and polymerization, leading to the formation of complex structures. These interactions can affect molecular targets and pathways, influencing the compound’s overall behavior and properties.
類似化合物との比較
- 2,6-Diethynylnaphthalene
- 2,7-Dihydroxynaphthalene
- 2,7-Dibromonaphthalene
Comparison: 2,7-Diethynylnaphthalene is unique due to the specific positioning of the ethynyl groups, which imparts distinct electronic and steric properties. Compared to 2,6-Diethynylnaphthalene, the 2,7-isomer has different reactivity and stability. 2,7-Dihydroxynaphthalene, on the other hand, has hydroxyl groups instead of ethynyl groups, leading to different chemical behavior and applications. 2,7-Dibromonaphthalene serves as a precursor in the synthesis of this compound through the Sonogashira coupling reaction.
特性
IUPAC Name |
2,7-diethynylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8/c1-3-11-5-7-13-8-6-12(4-2)10-14(13)9-11/h1-2,5-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUQOHRBNUQTSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60765325 | |
| Record name | 2,7-Diethynylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60765325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113705-27-4 | |
| Record name | 2,7-Diethynylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60765325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B597703.png)
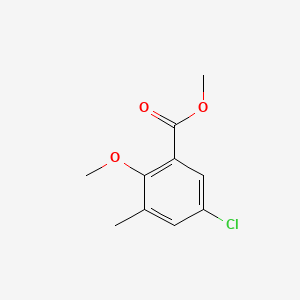
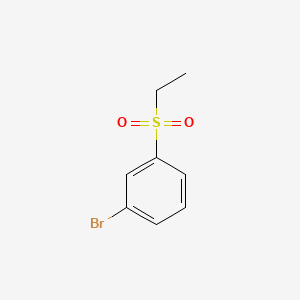
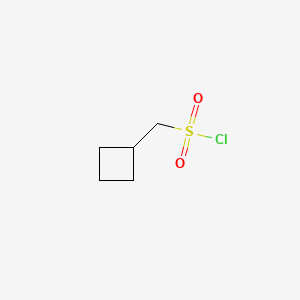

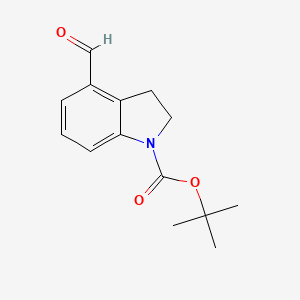

![N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B597717.png)
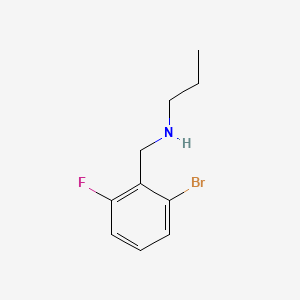
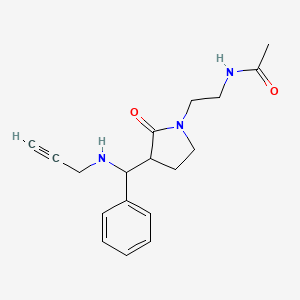
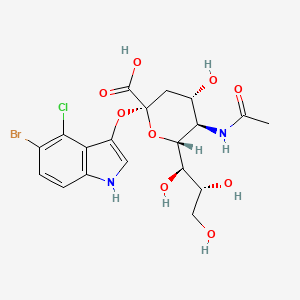
![Spiro[2.5]oct-4-en-6-one](/img/structure/B597724.png)
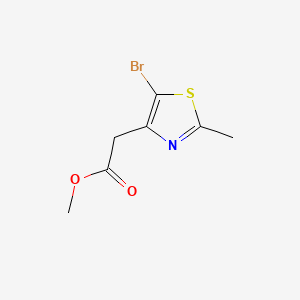
![3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B597726.png)
